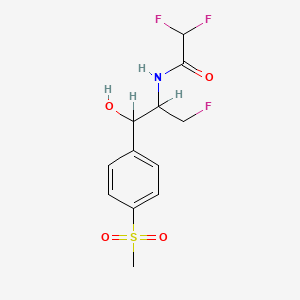
Sch 25393
Vue d'ensemble
Description
Sch 25393 is a synthetic compound known for its broad-spectrum antibacterial properties. It is commonly used in veterinary medicine to treat bacterial infections in animals. The compound is structurally related to chloramphenicol and thiamphenicol but has been modified to enhance its efficacy and reduce potential side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sch 25393 typically involves the following steps:
Fluorination: Introduction of fluorine atoms into the molecular structure.
Hydroxylation: Addition of hydroxyl groups to specific positions on the molecule.
Sulfonylation: Incorporation of a methylsulfonyl group to enhance the compound’s stability and solubility.
The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Batch Processing: Sequential addition of reactants and catalysts in a controlled environment.
Continuous Flow Processing: A more advanced method where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Sch 25393 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Sch 25393 has several scientific research applications:
Chemistry: Used as a model compound to study fluorination and sulfonylation reactions.
Biology: Investigated for its antibacterial properties and mechanisms of action against various pathogens.
Medicine: Applied in veterinary medicine to treat bacterial infections in livestock and pets.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus halting the growth and replication of bacterial cells. This mechanism is similar to that of chloramphenicol but with enhanced efficacy due to the presence of fluorine and methylsulfonyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloramphenicol: An older antibiotic with a similar mechanism of action but higher potential for side effects.
Thiamphenicol: A derivative of chloramphenicol with improved safety profile.
Florfenicol: Another fluorinated derivative with broad-spectrum antibacterial activity.
Uniqueness
Sch 25393 is unique due to its specific structural modifications, which enhance its antibacterial efficacy and reduce the risk of resistance development. The presence of fluorine atoms and a methylsulfonyl group distinguishes it from other similar compounds, providing better pharmacokinetic properties and a broader spectrum of activity .
Propriétés
Numéro CAS |
73212-54-1 |
|---|---|
Formule moléculaire |
C12H14F3NO4S |
Poids moléculaire |
325.31 g/mol |
Nom IUPAC |
2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14F3NO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-13)16-12(18)11(14)15/h2-5,9-11,17H,6H2,1H3,(H,16,18) |
Clé InChI |
KPIOOHZQMFRXOY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(F)F)O |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(F)F)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Sch 25393; Sch25393; Sch-25393. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















